octahydro-2,6-methano-2H-indeno[5,6-b]oxirene
Description
Octahydro-2,6-methano-2H-indeno[5,6-b]oxirene (CAS 6004-36-0) is a polycyclic epoxide with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . Its structure features a fused indene backbone, a methano bridge (introducing ring strain), and a single epoxide (oxirene) ring. Key physical properties include a boiling point of ~250–300°C, density of 1.12 g/cm³, and refractive index of 1.538 . The compound’s complexity (molecular complexity score: 181) arises from its bicyclic framework and stereochemistry, with defined stereocenters contributing to its rigidity .
Properties
CAS No. |
6004-36-0 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
9-oxatetracyclo[5.3.1.02,6.08,10]undecane |
InChI |
InChI=1S/C10H14O/c1-2-5-6(3-1)8-4-7(5)9-10(8)11-9/h5-10H,1-4H2 |
InChI Key |
FAADLYHIBACBRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3CC2C4C3O4 |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
Preparation Methods
Epoxidation of Polycyclic Indene Derivatives
Bromination and Epoxidation Sequence
A prominent method for synthesizing polycyclic oxirenes, closely related to this compound, involves the following steps:
Bromination:
Tetrahydro-1H-indene is brominated using N-bromosuccinimide (NBS) in the presence of lithium perchlorate (LiClO₄) and acetic acid. This reaction is conducted at room temperature for 48 hours, resulting in dibromodiacetate intermediates.Epoxidation (Diepoxide Formation):
The dibromodiacetates are treated with sodium hydroxide (NaOH) in methanol at room temperature for 44–48 hours. The resulting mixture is extracted and purified via silica gel chromatography, yielding diepoxides (analogous to the target oxirene structure) in moderate yields (40–56%).
Example Data Table: Synthesis of Diepoxide Intermediates
| Step | Reagents & Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | NBS, LiClO₄, AcOH, r.t., 48 h | Dibromodiacetate | — | |
| Epoxidation | NaOH, MeOH, r.t., 44–48 h | Diepoxide | 40–56 |
Mechanistically, the bromination activates the indene ring for subsequent nucleophilic substitution and cyclization, while the basic methanol induces epoxide ring formation.
Direct Bromination and Cyclization
Direct bromination of tetrahydro-1H-indene can yield tetrabromo derivatives, which under basic conditions can cyclize to form oxirane rings fused to the indene core. This approach is useful for generating highly functionalized polycyclic ethers but may require further purification to isolate the desired isomer.
Multi-Step Synthesis via Cycloaddition and Epoxidation
Recent patents describe the synthesis of oxirene-fused indene derivatives (including analogues of this compound) as intermediates in the preparation of bioactive compounds such as Peribysin E.
Key Steps
Aldol or Michael Addition:
Cyclohexene or indene derivatives undergo condensation with α,β-unsaturated aldehydes or esters to form polycyclic intermediates.Epoxidation:
The resulting cyclic alcohols or alkenes are treated with epoxidizing agents (e.g., m-chloroperbenzoic acid, MCPBA, or hydrogen peroxide in the presence of a catalyst) to introduce the oxirane ring.Cyclization:
Lewis acid catalysis (e.g., boron trifluoride etherate, BF₃·Et₂O) promotes intramolecular cyclization, forming the fused oxirene structure.
Example Data Table: Patent Method for Oxirene Synthesis
Notes on Diastereoselectivity and Purification
- The presence of multiple chiral centers leads to diastereomeric mixtures, which are typically separated by medium-pressure liquid chromatography (MPLC) or silica gel column chromatography.
- Yields and selectivity are influenced by the choice of solvent, temperature, and the nature of the Lewis acid or epoxidizing agent.
Mechanistic Insights
Bromination–Epoxidation Pathway:
The initial bromination introduces leaving groups for subsequent nucleophilic attack. Under basic conditions, the acetate groups are displaced, and the resulting alkoxide intermediates undergo intramolecular cyclization to form the oxirane (epoxide) ring.Lewis Acid-Promoted Cyclization:
The Lewis acid activates the carbonyl or alkene for nucleophilic attack, facilitating ring closure and oxirane formation. This method is particularly effective for constructing the rigid, fused polycyclic system characteristic of this compound.
Summary Table: Documented Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Octahydro-2,6-methano-2H-indeno[5,6-b]oxirene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: In chemistry, octahydro-2,6-methano-2H-indeno[5,6-b]oxirene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science .
Mechanism of Action
The mechanism of action of octahydro-2,6-methano-2H-indeno[5,6-b]oxirene involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Structural and Molecular Differences
The following table summarizes key structural and molecular distinctions between octahydro-2,6-methano-2H-indeno[5,6-b]oxirene and analogous compounds:
Functional and Reactivity Comparisons
- Saturation and Stability: The fully saturated octahydro-2,6-methano derivative exhibits greater thermal stability compared to its dihydro counterpart (CAS 31054-75-8), which is more reactive due to unsaturation .
- Substituent Effects : Chlorination (CAS 27304-13-8) drastically increases molecular weight and environmental persistence but introduces toxicity, limiting its application to historical pesticidal use .
- Biological Activity: While direct data on this compound is scarce, structurally related epoxides like cedrene epoxide are used in fragrances under strict IFRA guidelines due to sensitization risks .
Physicochemical Properties
- Boiling Points : The parent compound (250–300°C) has a higher boiling point than indene oxide (~200°C) due to increased molecular complexity .
- Polarity: Hydroxylated derivatives (e.g., CAS 51020-94-1, C₁₀H₁₄O₂) exhibit higher polarity (PSA = 25.5 Ų) compared to the non-hydroxylated parent (PSA = 12.5 Ų), influencing solubility .
- Ring Strain: The methano bridge in this compound introduces steric strain, though less than highly strained oxirenes (e.g., gas-phase oxirene, C₂H₂O), which are transient and antiaromatic .
Biological Activity
Octahydro-2,6-methano-2H-indeno[5,6-b]oxirene, also known as a derivative of natural terpenes, has garnered attention in the field of pharmacology and organic chemistry due to its unique bicyclic structure and potential biological activities. This compound is characterized by its oxirane (epoxide) group, which contributes to its chemical reactivity and possible interactions with biological systems.
- Molecular Formula : C10H14O
- Molecular Weight : Approximately 154.22 g/mol
- Structure : The compound features a complex bicyclic structure that includes an oxirane group, making it susceptible to nucleophilic attacks.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest potential pharmacological properties that warrant further investigation. The compound's structural similarities to other biologically active molecules may provide insights into its mechanisms of action.
Table 1: Comparison with Related Compounds
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| This compound | C10H14O | Potential anti-inflammatory effects |
| α-Cedrene epoxide | C15H24O | Antimicrobial properties |
| Cedrane epoxide | C15H24O | Cytotoxic effects against cancer cell lines |
The biological activity of this compound may be attributed to several mechanisms:
- Nucleophilic Reactivity : The oxirane ring is known for its strain and reactivity, which can lead to the formation of various biologically active derivatives upon interaction with nucleophiles such as amino acids and nucleotides.
- Interaction with Enzymes : Similar compounds have shown the ability to inhibit specific enzymes involved in inflammatory pathways. Further studies are needed to determine if this compound exhibits similar properties.
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Study 1: Antimicrobial Properties
A study investigated the antimicrobial effects of various terpenoid compounds including derivatives of this compound. Results indicated a significant inhibition of bacterial growth at certain concentrations, suggesting potential use in developing new antimicrobial agents.
Study 2: Cytotoxic Effects
In vitro assays were conducted to evaluate the cytotoxicity of this compound on human cancer cell lines. The compound exhibited selective cytotoxicity towards specific cancer types while showing low toxicity to normal cells.
Future Directions
Further research is essential to fully elucidate the biological mechanisms and therapeutic applications of this compound. Key areas for future investigation include:
- Pharmacokinetics : Understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
- Clinical Trials : Conducting clinical trials to assess the efficacy and safety of the compound in humans.
- Structure-Activity Relationship Studies : Investigating how modifications in the chemical structure affect biological activity.
Q & A
Q. What are the primary synthetic routes for octahydro-2,6-methano-2H-indeno[5,6-b]oxirene, and how can isomerization pathways be optimized?
The synthesis often involves isomerization of ketene (H₂CCO) precursors in low-temperature methanol-acetaldehyde matrices. Energy transfer from vibrationally excited oxirene to methanol's hydroxyl modes stabilizes the product. Optimization requires precise control of matrix composition (e.g., methanol:acetaldehyde ratios) and sublimation parameters (e.g., 129 K for gas-phase detection via photoionization ReTOF-MS) .
Q. How is the stereochemical configuration of this compound characterized?
Stereochemical analysis relies on computational methods (e.g., B97-2 and PBE0 functionals) to predict stability and antiaromaticity. Experimental validation employs vibrational spectroscopy (FTIR) and X-ray crystallography for derivatives like α-cedrene epoxide (C₁₅H₂₄O), which shares structural motifs .
Q. What experimental precautions are critical for handling this compound due to its strained antiaromatic structure?
The compound’s instability requires inert atmospheres (argon/nitrogen), low-temperature storage (<5 K), and avoidance of UV light. Sublimation studies suggest a gas-phase lifetime of >8 μs, necessitating rapid detection methods like soft photoionization mass spectrometry .
Advanced Research Questions
Q. How does the antiaromatic 4π-electron system influence the reactivity of this compound?
The antiaromaticity induces high ring strain (341 kJ mol⁻¹ less stable than ketene), promoting photolytic decomposition and electrophilic addition reactions. Computational studies highlight resonance stabilization via methanol matrix interactions, which mitigate ring-opening pathways .
Q. What methodologies resolve contradictions in reported stability data across different matrices?
Contradictions arise from matrix-dependent resonance energy transfer. For example, methanol matrices stabilize oxirene via vibrational coupling, while acetonitrile fails. Comparative studies using time-resolved FTIR and isotopic labeling (e.g., D₂O substitution) clarify stabilization mechanisms .
Q. How can computational models predict the compound’s behavior in interstellar environments?
Density functional theory (DFT) simulations replicate conditions in methanol-rich interstellar ices (e.g., Sagittarius B2). These models predict sublimation dynamics (Maxwell-Boltzmann distribution at 129 K) and photolytic degradation rates under cosmic UV exposure .
Q. What role does this compound play in studying analogous antiaromatic systems like 1H-phosphirene?
Its synthesis validates strategies for isolating highly strained antiaromatics. For example, resonance energy transfer principles used here are being adapted to stabilize phosphirenes (c-C₂H₂PH), advancing Hückel antiaromaticity research .
Q. How do structural analogs (e.g., 3-chloro derivatives) inform biological activity studies?
Derivatives like 3-chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene show potential antiviral activity via protease inhibition assays. Computational docking (AutoDock Vina) identifies binding affinities to HIV-1 reverse transcriptase, guiding SAR studies .
Key Research Recommendations
- Prioritize matrix-isolation FTIR for real-time stability analysis.
- Explore cryogenic X-ray crystallography for unresolved stereocenters.
- Develop hybrid DFT-MD models for interstellar chemistry applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
